N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}cyclopropanecarboxamide
Description
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}cyclopropanecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzothiadiazole moiety, a sulfonyl group, and a cyclopropane ring, which contribute to its distinct chemical properties.
Properties
Molecular Formula |
C12H14N4O3S2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H14N4O3S2/c17-12(8-4-5-8)13-6-7-14-21(18,19)10-3-1-2-9-11(10)16-20-15-9/h1-3,8,14H,4-7H2,(H,13,17) |
InChI Key |
RCFHUXWPQHUHGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCCNS(=O)(=O)C2=CC=CC3=NSN=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}cyclopropanecarboxamide typically involves multiple steps:
Formation of the Benzothiadiazole Moiety: The benzothiadiazole ring can be synthesized through the cyclization of o-phenylenediamine with sulfur and nitrous acid.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, often using reagents like chlorosulfonic acid or sulfur trioxide.
Attachment of the Aminoethyl Group: The aminoethyl group is attached through a nucleophilic substitution reaction, where an appropriate amine reacts with the sulfonyl chloride derivative of benzothiadiazole.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety, which can be achieved through the reaction of cyclopropanecarboxylic acid with the aminoethyl-substituted benzothiadiazole.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and advanced purification methods like chromatography and crystallization are often employed.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted benzothiadiazoles.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures to N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}cyclopropanecarboxamide exhibit notable biological activities:
-
Anticancer Activity :
- Studies have shown that benzothiadiazole derivatives possess significant anticancer properties. For instance, compounds containing the benzothiadiazole moiety have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- A case study highlighted the effectiveness of similar compounds in targeting specific cancer pathways, leading to reduced cell proliferation in vitro.
-
Antimicrobial Properties :
- The sulfonamide group present in the compound has been linked to antimicrobial activity. Research suggests that derivatives can inhibit bacterial growth by interfering with folic acid synthesis .
- A study demonstrated that related compounds exhibited broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria.
-
Anti-inflammatory Effects :
- Investigations into the anti-inflammatory potential of benzothiadiazole derivatives indicate that they may modulate inflammatory pathways, providing relief in conditions like arthritis and other inflammatory diseases .
- In vivo studies have shown reduced levels of pro-inflammatory cytokines in models treated with these compounds.
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound:
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The benzothiadiazole moiety can bind to proteins and enzymes, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, enhancing the compound’s binding affinity. The cyclopropane ring provides rigidity to the molecule, allowing it to fit into specific binding sites with high precision.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}benzamide: Similar structure but lacks the cyclopropane ring.
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}cyclopropanecarboxylic acid: Similar structure but has a carboxylic acid group instead of a carboxamide group.
Uniqueness
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and enhances its binding affinity to molecular targets
Biological Activity
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}cyclopropanecarboxamide is a synthetic compound that has garnered attention due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.9 g/mol. The compound contains a benzothiadiazole moiety linked to a cyclopropanecarboxamide via a sulfonamide group, which is known to enhance biological activity.
Anticancer Properties
Research indicates that compounds containing benzothiadiazole and sulfonamide groups exhibit significant anticancer activity. For example, similar derivatives have been shown to act as competitive inhibitors of monoamine oxidase-B (MAO-B), suggesting potential applications in treating various cancers and neurological disorders. The unique structure of this compound may enhance its efficacy against specific cancer cell lines by affecting cellular proliferation pathways .
Anti-inflammatory Effects
The presence of the sulfonamide group in the compound is also associated with anti-inflammatory properties. Studies have demonstrated that benzothiadiazole derivatives can modulate inflammatory responses in cellular models, indicating that this compound may have therapeutic potential in treating inflammatory diseases .
The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with enzymes involved in neurotransmitter metabolism and cancer cell signaling pathways. Molecular docking studies and binding affinity assays are essential for elucidating these interactions further .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiadiazole Sulfonamide : The reaction of 2,1,3-benzothiadiazole with sulfonyl chloride yields a sulfonamide derivative.
- Cyclization : The sulfonamide is then reacted with an appropriate cyclopropane derivative to form the final product.
- Purification : High-purity compounds are obtained through recrystallization or chromatography techniques.
Research Findings and Case Studies
Several studies have explored the biological activity of benzothiadiazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
